molecular formula C15H19N3O2S B276109 ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate

ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate

Cat. No. B276109
M. Wt: 305.4 g/mol
InChI Key: JPGNNYDKLOUZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate, also known as EPPCP, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a member of the cyclopenta[4,5]thieno[2,3-d]pyrimidine family of compounds, which have been shown to possess a diverse range of biological activities. In

Scientific Research Applications

Ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is in the treatment of cancer. Studies have shown that ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Mechanism of Action

The mechanism of action of ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell proliferation. ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of several enzymes involved in DNA synthesis, including thymidylate synthase and dihydrofolate reductase.
Biochemical and Physiological Effects:
ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant activity, which may help protect against oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also several limitations to using ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been shown to have some toxicity in animal studies, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate. One area of research is the development of new synthetic routes for ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate that can improve its solubility and reduce its toxicity. Another area of research is the development of new formulations of ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate that can improve its bioavailability and enhance its antitumor activity. Finally, there is a need for further studies to elucidate the mechanism of action of ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate and to identify potential drug targets for the development of new cancer therapies.

Synthesis Methods

The synthesis of ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been described in several research articles. One of the most commonly used methods involves the reaction of 4-(propylamino)-2-thiophenecarboxylic acid with ethyl acetoacetate in the presence of phosphorus oxychloride and triethylamine. The resulting product is then treated with hydrazine hydrate to yield ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate. This method has been shown to yield ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate with high purity and good yields.

properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 12-(propylamino)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene-3-carboxylate

InChI

InChI=1S/C15H19N3O2S/c1-3-7-16-13-12-11-9(15(19)20-4-2)5-6-10(11)21-14(12)18-8-17-13/h8-9H,3-7H2,1-2H3,(H,16,17,18)

InChI Key

JPGNNYDKLOUZNC-UHFFFAOYSA-N

SMILES

CCCNC1=C2C3=C(CCC3C(=O)OCC)SC2=NC=N1

Canonical SMILES

CCCNC1=C2C3=C(CCC3C(=O)OCC)SC2=NC=N1

Origin of Product

United States

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